Structural Uniqueness vs. Closest NAPE-PLD Inhibitor Analogs
The compound's 2,3-dimethylphenyl amide substituent represents a specific conformational profile compared to the cyclopropylmethyl analog in LEI-401. In the 2021 NAPE-PLD SAR study, an N-methylphenethylamine replacement with (S)-3-phenylpiperidine increased inhibitory potency 3-fold, and a morpholine-to-(S)-3-hydroxypyrrolidine substitution increased potency 10-fold [1]. These data define a steep SAR landscape where the 2,3-dimethylphenyl amide and unsubstituted pyrrolidine combination in the target compound likely produces a distinct activity profile. No direct quantitative comparison has been published for this compound.
| Evidence Dimension | NAPE-PLD Inhibitory Potency |
|---|---|
| Target Compound Data | Not available (compound not included in published SAR table) |
| Comparator Or Baseline | LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide): pIC50 = 7.0 ± 0.1 |
| Quantified Difference | N/A; lack of data prevents direct comparison |
| Conditions | NAPE-PLD biochemical assay (Mock et al., 2021) |
Why This Matters
This places the compound in a tractable chemical space with the potential to explore a SAR region not covered by LEI-401, but users must confirm activity experimentally.
- [1] Mock, E. D., et al. J Med Chem, 2021, 64(1), 481-515. View Source
